![molecular formula C21H28N4O5S B2377539 8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021265-25-7](/img/structure/B2377539.png)
8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . The compound you mentioned contains an indole moiety, which suggests it might also possess some of these properties.
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in the chemical community . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .Molecular Structure Analysis
The molecular structure of indole derivatives can vary widely, but they all contain the indole nucleus, which is a benzopyrrole . This consists of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. Indole itself is a crystalline, colorless substance with a specific odor .Applications De Recherche Scientifique
Antimicrobial and Detoxification Applications
A study focused on the development of an N-halamine precursor similar in structure to the compound , which was synthesized and bonded onto cotton fabrics. This research aimed at creating materials with antimicrobial properties and the ability to detoxify harmful substances. The treated fabrics showed significant biocidal efficacy against common pathogens like Staphylococcus aureus and Escherichia coli O157:H7, indicating the potential of such compounds in creating antimicrobial surfaces and materials for health and safety applications (Ren et al., 2009).
Structural and Synthetic Studies
Research into the structural aspects and synthetic pathways of compounds related to the one has led to the development of new methodologies and understanding of their chemical properties. One study detailed the synthesis of Diels-Alder adducts from a similar compound, exploring the diastereofacial selection influenced by its structure. Such research contributes to the broader field of synthetic organic chemistry, providing insights into the construction of complex molecules and their potential applications (Parvez et al., 2001).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of the compound have been explored for their potential as therapeutic agents. For instance, a class of compounds including the triazaspirodecane dione structure has been identified as potent pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD), which are enzymes involved in the body's response to oxygen levels. These inhibitors are being researched for the treatment of anemia, showcasing the pharmaceutical applications of such chemical structures (Váchal et al., 2012).
Anticonvulsant Activity
Compounds with structural similarities to the one have also been evaluated for their anticonvulsant properties. A study synthesized and assessed a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their potential in treating seizure disorders. The research highlighted the impact of aromatic substitution on the compounds' efficacy, contributing valuable data to the development of new anticonvulsant drugs (Obniska et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
8-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-4-9-24-19(27)21(22-20(24)28)7-10-23(11-8-21)31(29,30)17-5-6-18-16(13-17)12-14(2)25(18)15(3)26/h5-6,13-14H,4,7-12H2,1-3H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKOPVSMKVQFIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(C(C4)C)C(=O)C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
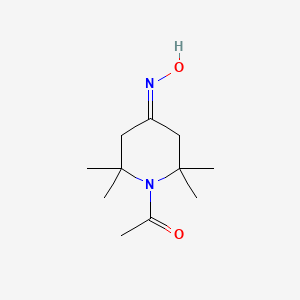
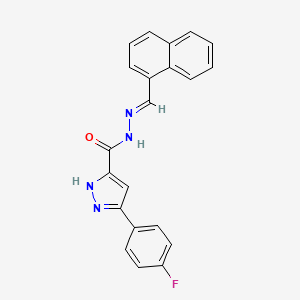
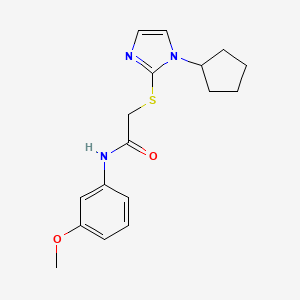
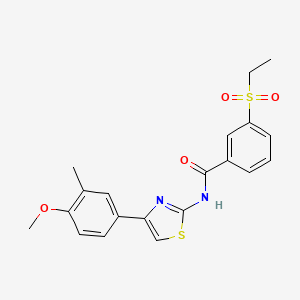
![5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2377465.png)
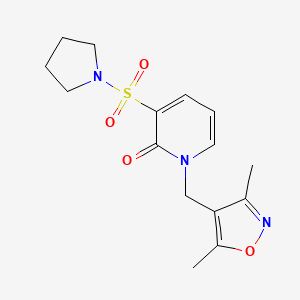
![(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2377469.png)
![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)
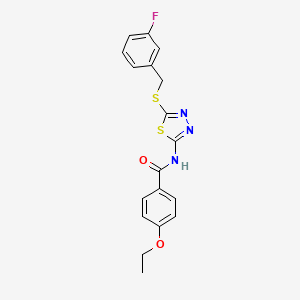
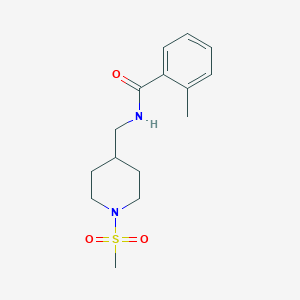
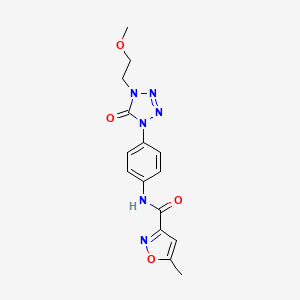
![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)
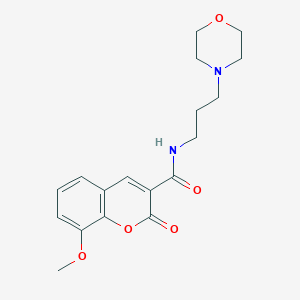
![3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol](/img/structure/B2377477.png)
